sAJM589

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

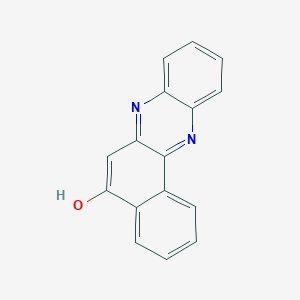

benzo[a]phenazin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c19-15-9-14-16(11-6-2-1-5-10(11)15)18-13-8-4-3-7-12(13)17-14/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBDRAAGHRCRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4N=C23)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

sAJM589: A Potent Inhibitor of Myc-Driven Cancers

An In-depth Technical Guide on the IC50, Mechanism of Action, and Experimental Evaluation of sAJM589 in Cancer Cells

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, with a specific focus on its half-maximal inhibitory concentration (IC50) in various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Myc oncoprotein. This document details the mechanism of action of this compound, presents its quantitative efficacy in tabular format, outlines the experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to this compound and its Target: The Myc Oncoprotein

The Myc proto-oncogene is a critical transcription factor that plays a central role in regulating cellular proliferation, growth, differentiation, and apoptosis.[1] Its dysregulation and overexpression are hallmarks of a majority of human cancers, including lymphomas, neuroblastomas, and various carcinomas.[1] Myc exerts its oncogenic functions by forming a heterodimer with its partner protein, Max (Myc Associated factor X), which then binds to E-box DNA sequences to activate the transcription of target genes.[1] The formation of the Myc-Max heterodimer is essential for Myc's transcriptional activity and, consequently, for its role in driving cancer.[1]

This compound is a novel small molecule inhibitor that was identified through a protein-fragment complementation assay (PCA)-based high-throughput screen.[2] It is designed to directly target and disrupt the protein-protein interaction between Myc and Max, representing a promising therapeutic strategy against Myc-dependent cancers.[1][2]

Quantitative Efficacy of this compound (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, its IC50 has been determined in various contexts, including its direct biochemical disruption of the Myc-Max interaction and its effect on the proliferation of cancer cell lines.

Table 1: IC50 Values of this compound in Biochemical and Cellular Assays

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

| Biochemical Assay | Myc-Max Heterodimer Disruption | 1.8 ± 0.03 | [2][3] |

| Cell Proliferation Assay | P493-6 (Burkitt Lymphoma) | 1.9 ± 0.06 | [1][4] |

| Cell Proliferation Assay | P493-6 (Burkitt Lymphoma, Myc-off)¹ | > 20 | [1][4] |

| Cell Proliferation Assay | Ramos (Burkitt's Lymphoma) | 0.9 | [5] |

| Cell Proliferation Assay | HL-60 (Acute Myeloid Leukemia) | 1.2 | [5] |

| Cell Proliferation Assay | KG1a (Acute Myeloid Leukemia) | 0.8 | [5] |

¹In the P493-6 cell line with Myc expression turned off (in the presence of tetracycline), demonstrating the selectivity of this compound for Myc-dependent cells.[1][4]

Mechanism of Action of this compound

This compound functions by potently and selectively disrupting the heterodimerization of Myc and Max.[1][3] This disruption prevents the Myc-Max complex from binding to the E-box sequences in the promoter regions of Myc target genes, thereby inhibiting their transcription.[2] Furthermore, the disruption of the Myc-Max interaction by this compound has been shown to reduce the levels of Myc protein, potentially by promoting its ubiquitination and subsequent degradation.[1][2]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The determination of the IC50 of this compound and the elucidation of its mechanism of action involve several key experimental protocols.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to determine the IC50 of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., P493-6, Ramos, HL-60, KG1a) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell proliferation.

-

MTT Addition: After incubation, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions and can verify the disruption of the Myc-Max interaction by this compound.

Protocol:

-

Cell Lysis: Cells treated with this compound or a vehicle control are lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-Max) is added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Pull-down: Protein A/G-agarose beads are added to the lysate to bind to the antibody-protein complex, allowing for its precipitation.

-

Washing: The precipitated complexes are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE, followed by transfer to a membrane for Western blotting with an antibody against the other protein of interest (e.g., anti-Myc) to detect the co-precipitated protein.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent and selective inhibitor of the Myc-Max oncoprotein complex. With IC50 values in the low micromolar to sub-micromolar range across various Myc-dependent cancer cell lines, it demonstrates significant anti-proliferative activity.[5] The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and evaluation of this compound and other potential Myc inhibitors. The disruption of the Myc-Max interaction remains a highly attractive strategy for cancer therapy, and this compound represents a valuable chemical probe and a potential lead compound for the development of novel anti-cancer drugs.[2]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

sAJM589: A Small Molecule Disruptor of the Myc-Max Heterodimerization Interface

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of sAJM589, a small molecule inhibitor that targets the oncogenic transcription factor Myc. Dysregulation of Myc is a hallmark of over 70% of human cancers, making it a high-value, albeit challenging, therapeutic target.[1][2] Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, Max.[2][3] This dimerization is essential for binding to E-box DNA sequences and activating a cascade of genes involved in cell proliferation, growth, and metabolism.[2][4] this compound represents a promising strategy to therapeutically target Myc by directly interfering with this critical protein-protein interaction.

Core Mechanism of Action

This compound functions by directly binding to the Myc protein and disrupting its heterodimerization with Max.[1][2] Unlike indirect approaches that target upstream regulators, this compound acts on the core Myc-Max oncoprotein complex.

-

Direct Binding: Biolayer interferometry studies have demonstrated that this compound directly binds to the Leucine Zipper (LZ) region of the Myc protein.[1][5]

-

Disruption of Dimerization: By engaging the LZ domain, this compound effectively prevents the formation of the functional Myc-Max heterodimer. This has been confirmed in multiple cell-based assays, including co-immunoprecipitation and protein-fragment complementation assays (PCA).[1]

-

Inhibition of DNA Binding: The formation of the Myc-Max heterodimer is a prerequisite for DNA binding.[4] Electrophoretic mobility shift assays (EMSA) have shown that this compound treatment leads to a dose-dependent inhibition of the Myc-Max complex binding to its cognate E-box DNA sequences.[1]

-

Promotion of Myc Degradation: Disruption of the Myc-Max interaction by this compound exposes the Myc C-terminal region, making it susceptible to ubiquitination and subsequent proteasomal degradation.[2][3][6] This leads to a reduction in total Myc protein levels within the cell, without affecting MYC or MAX mRNA levels.[1][5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50).

Table 1: Biochemical Activity of this compound

| Parameter | Assay | Value (µM) | Reference |

| IC50 | Myc-Max Heterodimer Disruption | 1.8 ± 0.03 | [2][6][7] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Condition | Value (IC50 in µM) | Reference |

| P493-6 | Cellular Proliferation | Myc-ON | 1.9 ± 0.06 | [1][2] |

| P493-6 | Cellular Proliferation | Myc-OFF (Tetracycline treated) | > 20 | [1][2] |

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the Myc-Max signaling axis and the mechanism of action for this compound.

Caption: The Myc-Max signaling pathway leading to cell proliferation.

Caption: Mechanism of this compound in disrupting Myc-Max dimerization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize this compound.

This protocol describes the immunoprecipitation of a target protein ("bait") to pull down its binding partners ("prey").

-

Cell Culture and Treatment:

-

Culture P493-6 cells in appropriate media to a density of approximately 1x10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a DMSO vehicle control for 16 hours.[1]

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add an anti-Myc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Myc (to confirm successful pulldown) and Max (to assess co-immunoprecipitation).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. A decrease in the Max signal in this compound-treated samples indicates disruption of the interaction.

-

Caption: A generalized workflow for a co-immunoprecipitation experiment.

BLI is a label-free technology for measuring real-time biomolecular interactions.

-

Protein Immobilization:

-

Immobilize biotinylated Myc protein (e.g., amino acids 403-437, covering the LZ domain) onto streptavidin-coated biosensors according to the manufacturer's protocol (e.g., ForteBio Octet).[1]

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20). Include a buffer-only control.

-

Hydrate the biosensors in the assay buffer.

-

-

Binding Measurement:

-

Establish a stable baseline by dipping the sensors into wells containing only assay buffer.

-

Move the sensors to wells containing the different concentrations of this compound to measure the association phase in real-time.

-

Transfer the sensors back to the buffer-only wells to measure the dissociation phase.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference sensor data (a sensor with no immobilized protein or exposed to buffer only).

-

Fit the processed curves to a suitable binding model (e.g., 1:1 binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A dose-responsive increase in the binding signal indicates a direct interaction.[1]

-

Downstream Cellular Effects and Preclinical Evidence

The disruption of the Myc-Max complex by this compound translates into significant anti-cancer effects in Myc-dependent cell lines.

-

Transcriptional Reprogramming: Genome-wide transcriptome analysis has revealed that treatment with this compound induces gene expression profiles that are highly similar to those observed upon genetic depletion of Myc.[6] This confirms that the compound's effects are on-target.

-

Selective Anti-Proliferative Activity: this compound selectively inhibits the proliferation of cancer cells with high Myc dependency. For instance, in the P493-6 Burkitt lymphoma cell model, the compound is potent when Myc is active but shows minimal effect when Myc expression is repressed.[1][2] It also suppresses the growth of other Myc-dependent cancer cell lines and inhibits the anchorage-independent growth of Raji cells.[2][6]

While initial studies have laid a strong foundation, the rapid in vivo clearance of many small molecule Myc inhibitors has been a challenge for clinical translation.[1] Further medicinal chemistry efforts and preclinical in vivo studies are necessary to optimize the pharmacokinetic properties of this compound or related analogs for potential therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of sAJM589 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule sAJM589 and its role in inducing apoptosis, primarily through the inhibition of the c-Myc oncoprotein. The information presented herein is a synthesis of currently available preclinical data, intended to inform researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Targeting the Myc-Max Heterodimer

This compound is a novel small molecule inhibitor that directly targets the protein-protein interaction between c-Myc and its obligate partner, Max.[1][2] The c-Myc oncoprotein is a transcription factor that is dysregulated in a majority of human cancers, playing a critical role in cell proliferation, differentiation, and apoptosis.[2][3] For its transcriptional activity, c-Myc must form a heterodimer with Max.[2] this compound potently disrupts this Myc-Max heterodimer, thereby inhibiting the transcription of Myc target genes.[1] This disruption leads to a reduction in Myc protein levels, likely by promoting its ubiquitination and subsequent degradation.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Myc-Max Disruption IC50 | 1.8 ± 0.03 µM | Biochemical Assay | [1] |

| Cell Proliferation IC50 | 1.9 ± 0.06 µM | P493-6 (Burkitt lymphoma) | [2] |

| >20 µM | P493-6 (with tetracycline, Myc-off) | [2] | |

| 0.9 µM | Ramos (Burkitt's lymphoma) | [3] | |

| 1.2 µM | HL-60 (Acute myeloid leukemia) | [3] | |

| 0.8 µM | KG1a (Acute myeloid leukemia) | [3] |

Signaling Pathway of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a direct consequence of its ability to inhibit c-Myc. Overexpression of c-Myc can sensitize cells to apoptotic stimuli through the release of mitochondrial cytochrome c.[4] By disrupting the Myc-Max complex, this compound effectively downregulates Myc's anti-apoptotic and proliferative signaling, tipping the cellular balance towards programmed cell death. The intrinsic apoptosis pathway is a key mechanism implicated in this process.[5]

Caption: this compound disrupts the c-Myc/Max heterodimer, leading to apoptosis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the apoptotic effects of this compound.

Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay quantitatively determines the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.[6][7][8]

Materials:

-

This compound

-

Cancer cell line of interest (e.g., P493-6, Ramos, HL-60)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Suspension cells: Transfer cells to centrifuge tubes.

-

Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer to centrifuge tubes.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with cold PBS. Repeat this step.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot for Apoptosis-Related Proteins

This method is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

Caption: A generalized workflow for studying this compound-induced apoptosis.

Conclusion

This compound represents a promising therapeutic strategy for Myc-dependent cancers. Its ability to disrupt the essential Myc-Max interaction leads to the downregulation of Myc's transcriptional program, resulting in decreased cell proliferation and the induction of apoptosis. The data summarized in this guide, along with the provided experimental protocols, offer a framework for the continued investigation and development of this compound and other Myc inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the apoptotic signaling pathways engaged by this compound and to evaluate its efficacy in more complex preclinical models.

References

- 1. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The MYC Inhibitor sAJM589: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene MYC is a master regulator of cell proliferation, and its dysregulation is a hallmark of a vast number of human cancers. As a transcription factor, MYC orchestrates a complex gene expression program that drives cell cycle entry and progression. Consequently, the development of direct MYC inhibitors has been a long-standing goal in oncology. This technical guide focuses on sAJM589, a small molecule inhibitor designed to disrupt the critical interaction between MYC and its obligate binding partner, MAX. By preventing MYC-MAX heterodimerization, this compound effectively abrogates MYC's transcriptional activity, leading to a downstream impact on cell cycle progression and a potent anti-proliferative effect in MYC-dependent cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on cell cycle dynamics, and detailed protocols for key experimental assays relevant to its study.

Introduction to this compound

This compound is a novel small molecule identified through high-throughput screening for its ability to inhibit the protein-protein interaction between the basic helix-loop-helix leucine zipper (bHLH-LZ) domains of MYC and MAX.[1][2] This interaction is essential for MYC to bind to E-box DNA sequences in the promoter regions of its target genes and activate their transcription.[1] By disrupting this heterodimerization, this compound effectively acts as a direct inhibitor of MYC's oncogenic function.[1]

Mechanism of Action: Disrupting the MYC-MAX Axis

The primary mechanism of action of this compound is the direct inhibition of the MYC-MAX protein-protein interaction.[1] This disruption has several downstream consequences that ultimately impinge on cell cycle progression:

-

Inhibition of MYC-MAX Heterodimerization: this compound binds to MYC, preventing its association with MAX.[1]

-

Abrogation of DNA Binding: Without its partner MAX, MYC is unable to efficiently bind to the E-box sequences of its target genes.[3]

-

Downregulation of MYC Target Gene Expression: Consequently, the transcription of a multitude of genes regulated by MYC is suppressed. Many of these genes are critical for cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs).

-

Induction of MYC Protein Degradation: Disruption of the MYC-MAX complex by this compound has been shown to reduce MYC protein levels, potentially by promoting its ubiquitination and subsequent proteasomal degradation.[1][2]

Signaling Pathway of MYC Inhibition by this compound

Quantitative Data on this compound Activity

While direct quantitative data on the effects of this compound on the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is not extensively available in the public domain, its potent anti-proliferative activity has been well-documented across various MYC-dependent cancer cell lines.

| Parameter | Value | Reference |

| IC50 (MYC-MAX Disruption) | 1.8 µM | [4] |

| IC50 (P493-6 Burkitt Lymphoma Cells) | 1.9 µM | [3] |

| IC50 (Raji Burkitt Lymphoma Cells) | Data not available | |

| IC50 (HL-60 Promyelocytic Leukemia Cells) | Data not available |

Table 1. In vitro inhibitory concentrations of this compound.

Impact on Cell Cycle Progression

MYC is a pivotal regulator of the G1 to S phase transition. It transcriptionally activates a cascade of genes essential for this progression, including:

-

Cyclin D1 and D2: These cyclins partner with CDK4 and CDK6 to phosphorylate the retinoblastoma protein (Rb).

-

CDK4: A key kinase that, when complexed with D-type cyclins, initiates Rb phosphorylation.

-

E2F Transcription Factors: Phosphorylation of Rb leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for S-phase entry, such as Cyclin E.

-

Cyclin E: This cyclin complexes with CDK2 to further phosphorylate Rb and drive cells into S phase.

Given that this compound inhibits MYC's transcriptional activity, it is highly anticipated to induce a G1 cell cycle arrest . By downregulating the expression of key G1 cyclins and CDKs, this compound would prevent the phosphorylation of Rb, thereby blocking the release of E2F and halting the cell cycle at the G1/S checkpoint.

Hypothesized Cell Cycle Effect of this compound

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the impact of this compound on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

MYC-dependent cancer cell line (e.g., P493-6, Raji)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Allow cells to attach and resume growth overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) and a DMSO vehicle control for 24, 48, and 72 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Experimental Workflow for Cell Cycle Analysis

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to assess the protein levels of key cell cycle regulators following this compound treatment.

Materials:

-

Treated cell pellets (from a parallel experiment to the flow cytometry)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare lysates in Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound represents a promising therapeutic strategy for the treatment of MYC-driven cancers. Its ability to directly disrupt the MYC-MAX interaction leads to the suppression of MYC's transcriptional program, which is anticipated to result in a robust G1 cell cycle arrest. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the precise impact of this compound on cell cycle progression and the underlying molecular machinery. Further studies are warranted to fully elucidate the cell cycle-dependent effects of this compound and to explore its potential in combination with other anti-cancer agents.

References

The Discovery and Development of sAJM589: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and development of sAJM589, a novel small molecule inhibitor of the MYC-MAX protein-protein interaction. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are implicated in a majority of human cancers, where their overexpression drives cellular proliferation and tumorigenesis.[1][2] The oncogenic activity of MYC is dependent on its heterodimerization with its obligate partner, MAX (MYC-associated factor X).[1][2] This heterodimer binds to E-box DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression, metabolism, and apoptosis.[1] The critical reliance on the MYC-MAX interaction for oncogenic function has made it an attractive, albeit challenging, target for therapeutic intervention. This compound emerged from a high-throughput screening effort as a potent disruptor of this interaction.[3][4]

Discovery and Initial Characterization

This compound was identified from a protein-fragment complementation assay (PCA)-based high-throughput screen.[3][4] This molecule demonstrated potent and selective disruption of the MYC-MAX heterodimer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

| Parameter | Value | Assay | Reference |

| IC50 (MYC-MAX Disruption) | 1.8 ± 0.03 µM | Protein-Fragment Complementation Assay (PCA) | [3][4] |

| IC50 (P493-6 Cell Proliferation, MYC-ON) | 1.9 ± 0.06 µM | Cell Proliferation Assay | [1] |

| IC50 (P493-6 Cell Proliferation, MYC-OFF) | > 20 µM | Cell Proliferation Assay | [1] |

Mechanism of Action

This compound functions by directly interfering with the protein-protein interaction between MYC and MAX.[3][4] This disruption prevents the formation of the functional oncogenic heterodimer, thereby inhibiting the transcription of MYC target genes.[3] Furthermore, it has been observed that the disruption of the MYC-MAX interaction by this compound leads to a reduction in MYC protein levels, which is thought to occur through the promotion of MYC ubiquitination and subsequent proteasomal degradation.[2][3]

Signaling Pathway

The following diagram illustrates the established signaling pathway of MYC-MAX and the mechanism of inhibition by this compound.

Caption: MYC-MAX signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

Protein-Fragment Complementation Assay (PCA) for High-Throughput Screening

This assay was employed for the initial discovery of this compound as a disruptor of the MYC-MAX interaction.

Caption: High-throughput screening workflow for this compound discovery.

-

Cell Line: HEK293T cells were used for the PCA.

-

Plasmids: Cells were co-transfected with plasmids encoding MYC fused to the N-terminal fragment of Gaussia luciferase (hGLuc1) and MAX fused to the C-terminal fragment of Gaussia luciferase (hGLuc2).

-

Principle: Interaction between MYC and MAX brings the two luciferase fragments into proximity, reconstituting a functional enzyme that produces a measurable luminescent signal.

-

Screening: A library of small molecules was screened for their ability to inhibit the luminescent signal, indicating a disruption of the MYC-MAX interaction.

-

Data Analysis: A decrease in luminescence relative to a DMSO control was indicative of inhibitory activity.

Immunoprecipitation and Immunoblotting

These experiments were conducted to confirm the disruption of the MYC-MAX interaction in a cellular context.

-

Cell Line: P493-6 cells, a human B-cell line with a tetracycline-repressible c-MYC gene, were used.

-

Treatment: Cells were treated with varying concentrations of this compound or DMSO as a control.

-

Lysis: Cells were lysed, and protein concentrations were determined.

-

Immunoprecipitation: Cell lysates were incubated with an anti-MYC antibody to pull down MYC and its binding partners.

-

Immunoblotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against MAX and MYC to detect the co-immunoprecipitation of MAX with MYC. A reduction in the amount of co-precipitated MAX in this compound-treated cells confirmed the disruption of the interaction.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA was performed to assess the effect of this compound on the DNA-binding ability of the MYC-MAX heterodimer.

-

Probe: A radiolabeled double-stranded DNA probe containing the E-box consensus sequence was used.

-

Protein: Recombinant MYC and MAX proteins were incubated to allow for heterodimer formation.

-

Treatment: this compound was added to the protein mixture at various concentrations.

-

Binding Reaction: The protein-inhibitor mixture was incubated with the labeled E-box probe.

-

Electrophoresis: The reaction mixtures were run on a non-denaturing polyacrylamide gel.

-

Analysis: The disruption of the MYC-MAX-DNA complex by this compound was visualized as a decrease in the shifted band corresponding to the protein-DNA complex.

Biolayer Interferometry (BLI)

BLI was used to confirm the direct binding of this compound to the MYC protein.

-

Immobilization: Biotinylated MYC protein (specifically the leucine zipper region) was immobilized on a streptavidin-coated biosensor tip.

-

Binding: The biosensor tip was dipped into solutions containing varying concentrations of this compound.

-

Detection: The binding of this compound to the immobilized MYC protein was measured in real-time as a change in the interference pattern of light reflected from the biosensor tip.

-

Analysis: The resulting binding curves were used to determine the binding affinity and kinetics of the interaction.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR was utilized to measure the effect of this compound on the expression of MYC target genes.

-

Cell Line: P493-6 cells were treated with this compound or DMSO.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed into cDNA.

-

PCR: Real-time PCR was performed using primers specific for known MYC target genes (e.g., NCL, EIF4E).

-

Analysis: The relative mRNA levels of the target genes were normalized to a housekeeping gene (e.g., GAPDH) and compared between this compound-treated and control cells. A decrease in the mRNA levels of MYC target genes in the presence of this compound demonstrated its inhibitory effect on MYC's transcriptional activity.

Cell Proliferation Assay

This assay was performed to evaluate the effect of this compound on the growth of MYC-dependent cancer cells.

-

Cell Lines: P493-6 cells were used, taking advantage of the tetracycline-repressible MYC expression system to assess MYC-dependent effects. Other MYC-dependent cancer cell lines such as Raji were also tested.

-

Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: Cells were incubated for a defined period (e.g., 72 hours).

-

Viability Measurement: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Analysis: The dose-response curves were plotted to determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.

Future Directions

The discovery of this compound represents a significant step forward in the challenging endeavor of directly targeting MYC.[3] While initial studies have demonstrated its potential, further development is required. This includes medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties. Additionally, in vivo studies in animal models of MYC-driven cancers are necessary to evaluate its therapeutic efficacy and safety profile. The logical progression of this compound's development is depicted in the following diagram.

Caption: Logical workflow for the development of this compound.

Conclusion

This compound is a promising small molecule inhibitor of the MYC-MAX oncoprotein complex. Its discovery and characterization have provided a valuable chemical probe to study MYC biology and a potential starting point for the development of a novel class of anti-cancer therapeutics. The detailed experimental protocols and quantitative data presented in this whitepaper offer a comprehensive resource for researchers aiming to build upon this foundational work.

References

sAJM589: A Potential Therapeutic for MYC-Driven Cancers - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of transcription factors are master regulators of cellular proliferation, growth, and metabolism.[1] Their dysregulation is a hallmark of a vast number of human cancers, making them a highly sought-after therapeutic target.[2][3] However, the "undruggable" nature of MYC has posed a significant challenge for drug development. This technical guide focuses on sAJM589, a small molecule inhibitor identified as a disruptor of the critical MYC-MAX heterodimer interaction, presenting a promising avenue for targeting MYC-driven malignancies.[3][4] This document provides a comprehensive overview of the preclinical data available for this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to MYC and the Rationale for Targeting MYC-MAX Interaction

MYC is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that requires heterodimerization with its partner, MAX (MYC-associated factor X), to bind to E-box DNA sequences and regulate the transcription of a plethora of target genes involved in cell cycle progression, protein synthesis, and metabolism.[2][5] In cancer, the overexpression or constitutive activation of MYC drives uncontrolled cell proliferation and tumor growth.[3] The absolute requirement of the MYC-MAX interaction for MYC's oncogenic function makes the disruption of this protein-protein interface a compelling therapeutic strategy.[3][5]

This compound emerged from a high-throughput screening campaign as a potent inhibitor of the MYC-MAX interaction.[4] This guide will delve into the specifics of its mechanism of action and its effects on cancer cells, based on the available preclinical findings.

This compound: Mechanism of Action and In Vitro Efficacy

This compound directly targets the protein-protein interaction between MYC and MAX. By binding to the leucine zipper region of MYC, it effectively prevents the formation of the functional MYC-MAX heterodimer.[1] This disruption leads to a reduction in MYC's ability to bind to its target gene promoters, thereby inhibiting its transcriptional activity.[1][4] Furthermore, the disruption of the MYC-MAX complex by this compound has been shown to decrease MYC protein levels, potentially by promoting its ubiquitination and subsequent proteasomal degradation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MYC-MAX Disruption) | 1.8 ± 0.03 µM | PCA-based HTS | [4] |

| IC50 (Cellular Proliferation) | 1.9 ± 0.06 µM | P493-6 (Burkitt lymphoma) | [1][3] |

| IC50 (Cellular Proliferation) | >20 µM | P493-6 (with tetracycline) | [1][3] |

Table 2: Selectivity of this compound

| Interaction | Effect of this compound | Assay | Reference |

| MAX-MAX Homodimerization | No significant inhibition | PCA | [1] |

| JUN-FOS Heterodimerization | No significant inhibition | Co-IP | [1] |

Signaling Pathways and Experimental Workflows

MYC-MAX Signaling Pathway

The following diagram illustrates the central role of the MYC-MAX heterodimer in cellular signaling and how this compound intervenes.

Caption: MYC-MAX signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow to characterize a MYC-MAX inhibitor like this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These are generalized protocols that should be optimized for specific experimental conditions.

Gaussia Luciferase Protein-Fragment Complementation Assay (PCA) for High-Throughput Screening

This assay is designed to identify small molecules that disrupt the MYC-MAX interaction. The principle involves splitting Gaussia luciferase into two non-functional fragments, which are then fused to MYC and MAX, respectively. Interaction between MYC and MAX brings the luciferase fragments into close proximity, reconstituting its enzymatic activity and producing a measurable luminescent signal. Inhibitors of the interaction will result in a decrease in luminescence.

Materials:

-

HEK293 cells

-

Expression vectors for MYC-GLuc1 and MAX-GLuc2 fusion proteins

-

Transfection reagent

-

Cell culture medium and supplements

-

384-well white, clear-bottom tissue culture plates

-

Coelenterazine substrate

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in 384-well plates at a density that will result in 80-90% confluency at the time of the assay.

-

Transfection: Co-transfect the cells with the MYC-GLuc1 and MAX-GLuc2 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Addition: After 24 hours of incubation post-transfection, add this compound or other test compounds at various concentrations to the wells. Include DMSO as a vehicle control.

-

Incubation: Incubate the plates for a further 16-24 hours.

-

Luminescence Measurement: Add the coelenterazine substrate to each well. Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings of compound-treated wells to the DMSO control wells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the luminescent signal.

Co-Immunoprecipitation (Co-IP) and Immunoblotting

This protocol is used to confirm the disruption of the MYC-MAX interaction within a cellular context.

Materials:

-

P493-6 or other MYC-dependent cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-MAX antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Anti-MYC antibody

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Treat P493-6 cells with varying concentrations of this compound for 16 hours.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-MAX antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with an anti-MYC antibody.

-

Incubate with a secondary HRP-conjugated antibody.

-

Detect the signal using a chemiluminescent substrate. A decrease in the co-immunoprecipitated MYC signal with increasing concentrations of this compound indicates disruption of the MYC-MAX interaction.

-

Biolayer Interferometry (BLI)

BLI is used to measure the direct binding of this compound to the MYC protein.

Materials:

-

Biotinylated MYC protein (leucine zipper domain)

-

This compound at various concentrations

-

Streptavidin-coated biosensors

-

BLI instrument (e.g., Octet)

-

Assay buffer

Protocol:

-

Sensor Hydration: Hydrate the streptavidin biosensors in the assay buffer.

-

Ligand Immobilization: Immobilize the biotinylated MYC protein onto the surface of the biosensors.

-

Baseline: Establish a stable baseline by dipping the sensors into the assay buffer.

-

Association: Move the sensors into wells containing different concentrations of this compound and record the association kinetics.

-

Dissociation: Transfer the sensors back into the assay buffer to measure the dissociation of this compound from the MYC protein.

-

Data Analysis: Analyze the binding curves to determine the binding affinity (KD) of this compound to MYC.

Cellular Proliferation Assay

This assay measures the effect of this compound on the growth of MYC-dependent cancer cells.

Materials:

-

P493-6 cells

-

This compound

-

Tetracycline (for MYC repression control)

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Protocol:

-

Cell Seeding: Seed P493-6 cells in 96-well plates. For the control group, add tetracycline to the medium to suppress MYC expression.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 for cell proliferation.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow without attachment to a solid surface.

Materials:

-

Raji (Burkitt lymphoma) cells

-

This compound

-

Agar

-

Cell culture medium

-

6-well plates

Protocol:

-

Base Agar Layer: Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Mix Raji cells with 0.3% agar in cell culture medium containing different concentrations of this compound.

-

Top Agar Layer: Overlay the base agar with the cell-containing top agar layer.

-

Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with the respective concentrations of this compound every few days to keep the agar hydrated.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies in each well. A reduction in colony formation indicates an anti-tumorigenic effect.

In Vivo Efficacy, Pharmacokinetics, and Toxicology

A comprehensive search of the currently available scientific literature and clinical trial registries did not yield any specific data on the in vivo efficacy, pharmacokinetics (PK), or toxicology of this compound in animal models. Furthermore, there is no information available regarding any Investigational New Drug (IND) applications or the initiation of clinical trials for this compound. This represents a significant gap in the preclinical data package for this compound and is a critical area for future investigation to assess its therapeutic potential.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity as a specific inhibitor of the MYC-MAX protein-protein interaction. The available data shows that it can disrupt this key oncogenic driver, leading to reduced proliferation of MYC-dependent cancer cells. The detailed protocols provided in this guide offer a framework for the further investigation and validation of this compound and other potential MYC inhibitors.

The critical next steps in the development of this compound will be to conduct comprehensive in vivo studies to evaluate its efficacy in animal models of MYC-driven cancers. These studies will also need to thoroughly characterize its pharmacokinetic and toxicological profile to determine its suitability for further development as a clinical candidate. The absence of this data currently limits the assessment of the full therapeutic potential of this compound. Future research should focus on bridging this gap to ascertain whether this promising in vitro activity can be translated into a safe and effective therapy for patients with MYC-driven malignancies.

References

Structural Basis of sAJM589 Interaction with c-Myc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a master regulator of cellular proliferation and a key driver in a majority of human cancers. Its function is critically dependent on its heterodimerization with its partner protein, Max. The small molecule sAJM589 has been identified as a potent inhibitor of the c-Myc-Max interaction, leading to the suppression of Myc-driven oncogenic activities. This technical guide provides an in-depth overview of the structural and molecular basis of the this compound-c-Myc interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. While a high-resolution crystal or NMR structure of the this compound-c-Myc complex is not yet publicly available, existing biophysical and cellular data provide significant insights into its mechanism of action.

Introduction to c-Myc and the Therapeutic Rationale for its Inhibition

c-Myc is a transcription factor belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) family.[1][2] It plays a pivotal role in regulating a wide array of cellular processes, including cell growth, proliferation, metabolism, and apoptosis.[1][2] In normal cellular function, the expression of c-Myc is tightly controlled.[1] However, in a vast number of human cancers, its expression is deregulated, leading to uncontrolled cell proliferation and tumor progression.[1][2]

The transcriptional activity of c-Myc is contingent upon its heterodimerization with Max, another bHLH-LZ protein.[1][2] The resulting c-Myc-Max heterodimer binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes, thereby activating their transcription.[1] Because the formation of the c-Myc-Max heterodimer is essential for its oncogenic function, disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for cancers with c-Myc overexpression.[1][2] this compound is a small molecule inhibitor designed to specifically target and disrupt this critical interaction.[2]

Mechanism of Action of this compound

This compound functions by directly binding to the c-Myc protein, thereby preventing its association with Max. Biophysical studies have indicated that this compound interacts with the leucine zipper (LZ) region of c-Myc, which is a critical domain for the dimerization with Max.[3] By disrupting the c-Myc-Max heterodimer, this compound effectively inhibits the transcriptional activity of c-Myc, leading to a downstream suppression of its target genes.[2]

Furthermore, the disruption of the c-Myc-Max interaction by this compound has been shown to reduce the cellular levels of the c-Myc protein.[2] This is likely due to the promotion of ubiquitination and subsequent proteasomal degradation of monomeric c-Myc, which is inherently less stable than the heterodimeric form.[2]

Figure 1: Signaling pathway of c-Myc and the intervention by this compound.

Quantitative Data on this compound-c-Myc Interaction

The following tables summarize the key quantitative data obtained from various biochemical and cellular assays characterizing the interaction of this compound with c-Myc.

| Assay Type | Parameter | Value | Reference |

| Myc-Max Heterodimer Disruption | IC50 | 1.8 ± 0.03 µM | [2] |

| Cellular Proliferation (P493-6 cells) | IC50 | 1.9 ± 0.06 µM | [1] |

Table 1: Potency of this compound in Biochemical and Cellular Assays

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P493-6 | Burkitt's Lymphoma | 1.9 | [1] |

| Raji | Burkitt's Lymphoma | Not specified | [1] |

Table 2: Anti-proliferative Activity of this compound in Myc-dependent Cancer Cell Lines

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and c-Myc.

Co-Immunoprecipitation (Co-IP) to Assess Myc-Max Interaction

Objective: To determine the ability of this compound to disrupt the interaction between c-Myc and Max in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture Myc-Max PCA (Protein-fragment Complementation Assay) cells or P493-6 cells in appropriate media.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 16 hours.[3]

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-Max antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with IP wash buffer (e.g., a less stringent version of the lysis buffer).

-

-

Immunoblotting:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with primary antibodies against c-Myc and Max.

-

Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

-

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Biolayer Interferometry (BLI) for Direct Binding Analysis

Objective: To confirm the direct binding of this compound to the c-Myc protein.

Protocol:

-

Protein Immobilization:

-

Use streptavidin-coated biosensors.

-

Immobilize biotin-tagged c-Myc protein (e.g., amino acids 403-437, corresponding to the LZ region) onto the biosensors.[3]

-

-

Binding Assay:

-

Establish a baseline reading for the immobilized biosensors in a suitable buffer.

-

Dip the biosensors into wells containing varying concentrations of this compound to measure the association phase.

-

Transfer the biosensors back to buffer-only wells to measure the dissociation phase.

-

-

Data Analysis:

-

Record the changes in the interference pattern, which are proportional to the amount of bound molecule.

-

Analyze the resulting sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) of the interaction.

-

Figure 3: Experimental workflow for Biolayer Interferometry.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of this compound on the DNA-binding ability of the c-Myc-Max heterodimer.

Protocol:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides containing the E-box consensus sequence (CACGTG).

-

Label the DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).

-

-

Binding Reaction:

-

Incubate recombinant c-Myc and Max proteins to allow for heterodimer formation.

-

Add varying concentrations of this compound to the pre-formed heterodimers and incubate.

-

Add the labeled DNA probe to the reaction mixture and incubate to allow for DNA binding.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.[3]

-

Figure 4: Experimental workflow for Electrophoretic Mobility Shift Assay.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule inhibitors targeting the c-Myc oncoprotein. The available data strongly support a mechanism of action involving the direct binding of this compound to the leucine zipper domain of c-Myc, leading to the disruption of the c-Myc-Max heterodimer, inhibition of DNA binding, and subsequent degradation of c-Myc.

The primary limitation in our current understanding is the absence of a high-resolution three-dimensional structure of the this compound-c-Myc complex. Such a structure, obtainable through X-ray crystallography or NMR spectroscopy, would provide invaluable atomic-level details of the binding interface. This information would not only definitively confirm the binding site but also illuminate the key molecular interactions responsible for the inhibitory activity. This knowledge would be instrumental in guiding the rational design and optimization of next-generation c-Myc inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research efforts should prioritize the structural characterization of the this compound-c-Myc complex to facilitate the development of more effective anti-cancer therapeutics targeting the c-Myc signaling pathway.

References

The Impact of sAJM589 on Myc Target Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc (Myc) proto-oncogene is a critical transcription factor frequently deregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its "undruggable" nature has posed significant challenges. This technical guide delves into the mechanism and effects of sAJM589, a small molecule inhibitor that effectively disrupts the Myc-Max heterodimer, leading to the suppression of Myc-driven oncogenic activities. We will explore the molecular cascade initiated by this compound, its impact on the expression of Myc target genes, and provide detailed experimental protocols for key assays used to characterize its function.

Introduction to this compound

This compound is a potent small molecule inhibitor of the protein-protein interaction between Myc and its obligate binding partner, Max.[1][2] The formation of the Myc-Max heterodimer is essential for Myc to bind to E-box sequences in the promoters of its target genes and activate their transcription.[1] By disrupting this interaction, this compound effectively abrogates the transcriptional activity of Myc, leading to a reduction in the expression of genes that drive cellular proliferation, growth, and metabolism.

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct disruption of the Myc-Max heterodimer. This inhibitory action has been quantified, with this compound exhibiting a half-maximal inhibitory concentration (IC50) of 1.8 µM for the disruption of the Myc-Max interaction.[1][2] The inhibition of this crucial protein-protein interaction sets off a cascade of downstream events:

-

Inhibition of DNA Binding: Without its dimerization with Max, Myc is unable to efficiently bind to the E-box DNA sequences (CACGTG) present in the promoter regions of its target genes.[1]

-

Promotion of Myc Degradation: The disruption of the Myc-Max complex by this compound leads to increased ubiquitination and subsequent proteasomal degradation of the Myc protein.[1][3] This results in a significant reduction in the cellular levels of Myc.

-

Suppression of Myc-Dependent Transcription: The combination of reduced Myc protein levels and the inability of the remaining Myc to bind to DNA leads to a global downregulation of Myc target gene expression. Studies have shown that the gene expression profile following this compound treatment is similar to that observed with Myc depletion.[1][3]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the Myc-Max pathway.

Effect of this compound on Myc Target Gene Expression

Treatment of Myc-dependent cancer cell lines, such as the P493-6 human B-cell line, with this compound leads to a significant and selective inhibition of Myc target gene transcription.[1][3] This effect is dose-dependent and correlates with the inhibition of cellular proliferation. The IC50 for the inhibition of proliferation in P493-6 cells is 1.9 µM, which is in close agreement with the IC50 for Myc-Max disruption.[1]

Quantitative Analysis of Myc Target Gene Expression

| Target Gene | Gene Function | Expected Effect of this compound |

| CCND2 | Cyclin D2, a key regulator of cell cycle progression (G1/S transition). | Downregulated |

| ODC1 | Ornithine Decarboxylase 1, an enzyme involved in polyamine biosynthesis, essential for cell growth. | Downregulated |

| NCL | Nucleolin, a protein involved in ribosome biogenesis and cell proliferation. | Downregulated |

| TERT | Telomerase Reverse Transcriptase, an enzyme that maintains telomere length, crucial for cell immortalization. | Downregulated |

| LDHA | Lactate Dehydrogenase A, a key enzyme in aerobic glycolysis (the Warburg effect). | Downregulated |

Note: The "Expected Effect" is based on the known function of this compound as a Myc inhibitor and qualitative descriptions in the cited literature. Specific quantitative data on fold-change is not available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Myc-Max interaction and target gene expression.

Protein-Fragment Complementation Assay (PCA) for Myc-Max Interaction

This assay is used to quantify the disruption of the Myc-Max heterodimer by this compound in living cells.

Principle: Myc and Max are fused to two separate, inactive fragments of a reporter enzyme (e.g., Gaussia luciferase). Interaction between Myc and Max brings the fragments together, reconstituting the active enzyme, which produces a measurable signal. This compound will disrupt this interaction, leading to a decrease in the signal.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are co-transfected with plasmids encoding Myc fused to one luciferase fragment and Max fused to the other.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

-

Luciferase Assay:

-

48 hours post-transfection, the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

The luciferase signal for each concentration of this compound is normalized to the DMSO control.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Co-Immunoprecipitation (Co-IP) of Myc and Max

This biochemical assay is used to confirm the disruption of the Myc-Max interaction in a cellular context.

Protocol:

-

Cell Lysis:

-

P493-6 cells are treated with this compound or DMSO for a specified time.

-

Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

An antibody against Max is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.

-

Protein A/G agarose beads are added to pull down the antibody-antigen complexes.

-

-

Western Blotting:

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

-

The proteins are transferred to a PVDF membrane and probed with antibodies against both Myc and Max.

-

A decrease in the amount of co-immunoprecipitated Myc in the this compound-treated samples compared to the control indicates disruption of the interaction.

-

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-IP of Myc and Max.

Quantitative Real-Time PCR (qRT-PCR) for Myc Target Gene Expression

This technique is used to measure the changes in the mRNA levels of specific Myc target genes following treatment with this compound.

Protocol:

-

Cell Treatment and RNA Extraction:

-

P493-6 cells are treated with this compound or DMSO.

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

-

cDNA Synthesis:

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

The cDNA is used as a template for PCR with primers specific for the Myc target genes of interest (e.g., CCND2, ODC1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

The PCR is performed in a real-time PCR machine using a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and the DMSO-treated control.

-

Conclusion

This compound represents a promising strategy for targeting Myc-driven cancers. Its ability to disrupt the Myc-Max heterodimer, promote Myc degradation, and consequently suppress the expression of a wide array of oncogenic target genes underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other Myc inhibitors, facilitating the development of novel cancer therapies.

References

Methodological & Application

Application Note and Protocol: Western Blot Analysis of c-Myc Degradation Induced by sAJM589

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Myc oncoprotein is a critical transcription factor whose dysregulation is a hallmark of many human cancers. Its cellular levels are tightly controlled, in part, through rapid protein degradation via the ubiquitin-proteasome system.[1][2] The small molecule sAJM589 has been identified as an inhibitor that disrupts the crucial interaction between c-Myc and its partner protein Max (Myc Associated factor X).[3] This disruption is reported to reduce c-Myc protein levels, possibly by promoting its ubiquitination and subsequent degradation.[4][3][5] This document provides a detailed protocol for analyzing the degradation of c-Myc in cancer cell lines following treatment with this compound using western blot analysis. The primary method involves treating cells with a protein synthesis inhibitor, cycloheximide (CHX), to monitor the decay of the existing c-Myc protein pool over time.

Signaling Pathway and Mechanism of Action

The c-Myc protein is inherently unstable, with a typical half-life of 20-30 minutes, and its degradation is primarily mediated by the ubiquitin-proteasome pathway.[1] The small molecule this compound disrupts the heterodimerization of c-Myc and Max, which is essential for Myc's transcriptional activity and stability.[4][3] It is proposed that by preventing this interaction, this compound exposes c-Myc to cellular machinery that targets it for ubiquitination and proteasomal degradation, thereby reducing its oncogenic activity.[5]